(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline
Overview
Description
(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline is a chiral oxazoline derivative that features a five-membered heterocyclic ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline typically involves the cyclization of an appropriate amino alcohol with a carboxylic acid derivative. One common method is the reaction of (S)-tert-butyl-2-amino-3-pyridine with an appropriate carboxylic acid derivative under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the oxazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure the desired enantiomeric excess. The use of continuous flow reactors and other advanced manufacturing techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles or other derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols or other reduced products.
Substitution: The oxazoline ring can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amino alcohols. Substitution reactions can lead to a variety of functionalized oxazoline derivatives.
Scientific Research Applications
(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of fine chemicals and specialty materials, where its chiral properties are advantageous.
Mechanism of Action
The mechanism of action of (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline in asymmetric catalysis involves its ability to coordinate with metal centers, forming chiral complexes that can induce enantioselectivity in various reactions. The oxazoline ring provides a rigid framework that helps to control the spatial arrangement of the reacting molecules, leading to the formation of chiral products with high enantiomeric excess.
Comparison with Similar Compounds
Similar Compounds
®-4-tert-Butyl-2-(2-pyridyl)oxazoline: The enantiomer of the compound, which has similar properties but opposite chirality.
2-(2-Pyridyl)oxazoline: A simpler oxazoline derivative without the tert-butyl group, which may have different reactivity and selectivity.
4-tert-Butyl-2-(2-thiazolyl)oxazoline: A related compound with a thiazole ring instead of a pyridine ring, which can exhibit different chemical behavior.
Uniqueness
(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline is unique due to its combination of a chiral oxazoline ring and a pyridine moiety, which provides both steric and electronic effects that enhance its performance in asymmetric catalysis. The presence of the tert-butyl group further increases its steric bulk, making it particularly effective in inducing high enantioselectivity in various reactions.
Properties
IUPAC Name |
(4S)-4-tert-butyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)10-8-15-11(14-10)9-6-4-5-7-13-9/h4-7,10H,8H2,1-3H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOAIDZRVWJBEG-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117408-98-7 | |
Record name | (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline play in the described palladium-catalyzed reactions?
A1: this compound, often abbreviated as (S)-t-BuPyOx, functions as a chiral ligand in the palladium-catalyzed conjugate additions of arylboronic acids to β-aryl, β,β-disubstituted enones [, ].
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